1,4,7,10-Tetrazoniacyclododecane;tetrachloride
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Overview
Description
1,4,7,10-Tetrazoniacyclododecane;tetrachloride is a macrocyclic compound that contains four nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrazoniacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of tosylated diamines with sodium azide, followed by reduction and cyclization . This method is widely used due to its efficiency and cost-effectiveness.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetrazoniacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in the form of its sulfate or chloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrazoniacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen atoms within the ring, leading to different functionalized derivatives.
Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 1,4,7,10-Tetrazoniacyclododecane, which can be further utilized in different applications .
Scientific Research Applications
1,4,7,10-Tetrazoniacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: It is employed in the synthesis of MRI contrast agents and therapeutic radiopharmaceuticals.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetrazoniacyclododecane involves its ability to chelate metal ions. The nitrogen atoms within the ring structure coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Similar in structure but lacks the tetrazonium functionality.
1,4,8,11-Tetraazacyclotetradecane: Contains four nitrogen atoms but has a larger ring size.
1,4,7-Triazacyclononane: Contains three nitrogen atoms and a smaller ring size.
Uniqueness
1,4,7,10-Tetrazoniacyclododecane is unique due to its tetrazonium functionality, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
IUPAC Name |
1,4,7,10-tetrazoniacyclododecane;tetrachloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;;/h9-12H,1-8H2;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWLCGZEBQGYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC[NH2+]CC[NH2+]CC[NH2+]1.[Cl-].[Cl-].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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